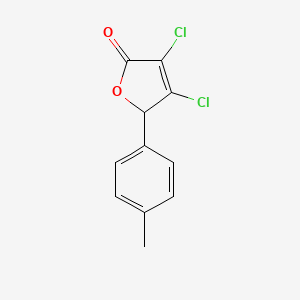
3,4-dichloro-5-(p-tolyl)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of two chlorine atoms and a p-tolyl group attached to the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dichlorobenzaldehyde with p-tolylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of the desired furanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3,4-dichloro-5-(p-tolyl)furan-2(5H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the p-tolyl group but shares the furanone structure.
5-(p-Tolyl)furan-2(5H)-one: Lacks the chlorine atoms but has the p-tolyl group.
3,4-Dichloro-5-phenylfuran-2(5H)-one: Similar structure with a phenyl group instead of a p-tolyl group.
Uniqueness
3,4-Dichloro-5-(p-tolyl)furan-2(5H)-one is unique due to the combination of chlorine atoms and the p-tolyl group, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C11H8Cl2O2 |
|---|---|
分子量 |
243.08 g/mol |
IUPAC 名称 |
3,4-dichloro-2-(4-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2/c1-6-2-4-7(5-3-6)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3 |
InChI 键 |
FNVICNXKYOABMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


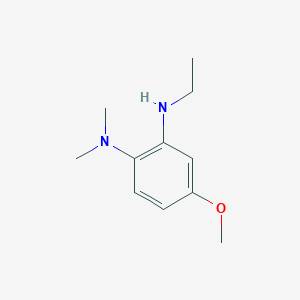
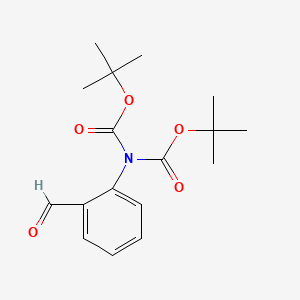
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)

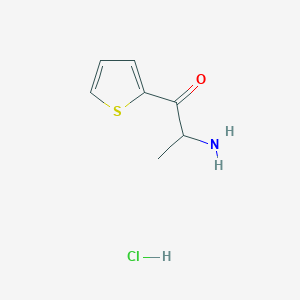
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)
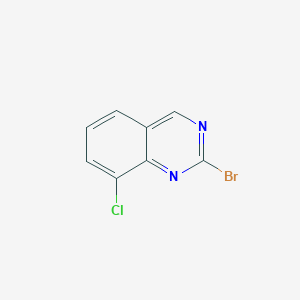
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
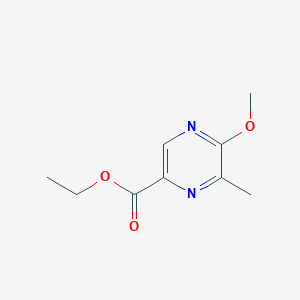
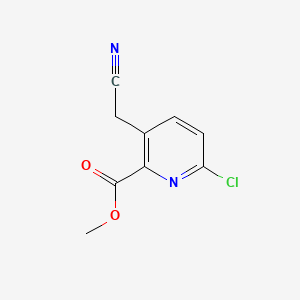
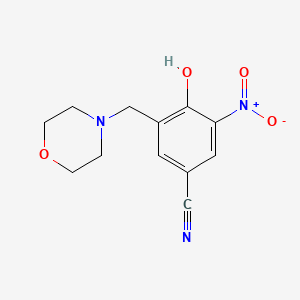
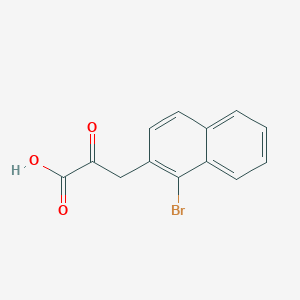
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
